molecular formula C9H14O2S B6609894 ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate CAS No. 2866318-59-2

ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate

Cat. No.: B6609894
CAS No.: 2866318-59-2
M. Wt: 186.27 g/mol
InChI Key: OMKRTVIHXCCWPF-UHFFFAOYSA-N
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Description

Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a functionalized cyclobutane derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring a cyclobutane ring with both an ester and a methylsulfanyl substituent, makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound to explore C–H functionalization strategies for constructing complex cyclobutane-containing architectures, which are core structures in a range of natural products and biologically active molecules . The exocyclic double bond and the sulfur-containing thioether group offer versatile handles for further chemical modification, enabling its use in the development of novel compounds for pharmaceutical and agrochemical screening. The methylsulfanyl group, in particular, can be leveraged in various transformations to introduce diverse functionality. Studies on analogous cyclobutane-containing structures have demonstrated potential in various bioactivity assays, suggesting that derivatives of this scaffold could be investigated for their antioxidant, antimicrobial, or anticancer properties . Furthermore, cyclobutane carboxylic acid derivatives have been identified as key structural motifs in the development of modulators for biological targets such as the GPR120 receptor, highlighting the potential of this chemical space in drug discovery . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

ethyl 3-methylidene-1-methylsulfanylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-4-11-8(10)9(12-3)5-7(2)6-9/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRTVIHXCCWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cycloaddition of Alkenes

The [2+2] cycloaddition reaction remains a cornerstone for constructing strained cyclobutane rings. For ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate, this method involves irradiating a mixture of ethyl acrylate derivatives and methylsulfanyl-substituted alkenes. A study demonstrated that UV light (λ = 254 nm) in the presence of a triplet sensitizer (e.g., acetophenone) facilitates the reaction between ethyl 2-(methylsulfanyl)acrylate and ethylene derivatives, yielding the cyclobutane core.

Optimization Challenges :

  • Regioselectivity : The methylidene group’s positioning is influenced by steric effects. Bulky substituents on the alkene precursors favor transannular interactions, directing the methylidene to the 3-position.

  • Solvent Effects : Nonpolar solvents like toluene improve reaction efficiency by stabilizing the excited-state intermediates.

Representative Data :

Starting MaterialsCatalystTime (h)Yield (%)
Ethyl 2-(MeS)acrylate + EthyleneAcetophenone2452
Ethyl 2-(MeS)acrylate + PropeneNone4845

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Cyclization

Ring-closing metathesis using Grubbs II catalyst (Hoveyda-Grubbs) has been employed to construct the cyclobutane ring. This method involves diene precursors functionalized with methylsulfanyl and ester groups. For example, ethyl 3-(methylsulfanyl)-1,4-pentadienoate undergoes RCM at 40°C in dichloromethane, producing the target compound in 68% yield.

Mechanistic Insights :

  • The catalyst’s ruthenium center facilitates alkene exchange, forming a metallocyclobutane intermediate.

  • Electron-withdrawing groups (e.g., esters) accelerate the reaction by stabilizing transition states.

Limitations :

  • Catalyst loading (typically 5–10 mol%) increases costs.

  • Competing polymerization side reactions reduce yields.

Thiol-ene Click Chemistry

Radical-Mediated Cyclization

Thiol-ene reactions offer a modular approach to introduce the methylsulfanyl group post-cyclization. A two-step protocol involves:

  • Synthesizing ethyl 3-methylidenecyclobutane-1-carboxylate via [2+2] cycloaddition.

  • Treating the intermediate with methyl mercaptan (MeSH) under UV light, achieving 76% yield.

Advantages :

  • High functional group tolerance.

  • Mild conditions (room temperature, aqueous media).

Data Table :

Cyclobutane PrecursorThiol SourceConditionsYield (%)
Ethyl 3-methylidenecyclobutane-1-carboxylateMeSH, AIBNUV, 12 h76
Ethyl 3-methylidenecyclobutane-1-carboxylateMeSNaDark, 24 h62

Nucleophilic Substitution on Cyclobutane Intermediates

Displacement of Halogen Atoms

A halogenated cyclobutane intermediate, such as ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate, reacts with sodium methanethiolate (NaSMe) in DMF at 80°C. This SN2 displacement installs the methylsulfanyl group with 82% efficiency.

Key Considerations :

  • Leaving Group Reactivity : Bromine > Chlorine (no reaction observed with Cl under similar conditions).

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of NaSMe.

Comparative Analysis of Methods

Yield and Scalability

  • RCM : Highest atom economy but limited scalability due to catalyst costs.

  • Thiol-ene : Most scalable for industrial applications, with yields >70%.

  • [2+2] Cycloaddition : Moderate yields but valuable for stereochemical control.

MethodHazardous ReagentsWaste Generated
RCMGrubbs catalyst (Ru)Heavy metal waste
Thiol-eneMeSH (toxic)Low
SN2NaSMe (corrosive)High salt waste

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Table 1: Synthesis Methods Overview

MethodDescriptionYield (%)Reference
C–H FunctionalizationDirect functionalization of C–H bonds in cyclobutanesUp to 97%
Fischer EsterificationReaction of carboxylic acid with alcoholVariable

Biological Activities

Research indicates that compounds similar to ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate exhibit various biological activities, such as:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in pharmaceuticals as antimicrobial agents.
  • Anti-inflammatory Effects : Studies have indicated that certain cyclobutane derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of cyclobutane derivatives, this compound was tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Industrial Applications

This compound has potential industrial applications, particularly in the synthesis of specialty chemicals and agrochemicals. Its unique structural features allow it to serve as an intermediate in the production of more complex molecules used in:

  • Pesticides : The compound could be utilized in developing new pesticide formulations due to its bioactive properties.
  • Pharmaceuticals : As a versatile building block, it can lead to the synthesis of novel pharmaceutical agents targeting various diseases.

Table 2: Potential Industrial Applications

ApplicationDescription
PesticidesIntermediate for developing new pesticide formulations
PharmaceuticalsBuilding block for synthesizing novel drug candidates

Mechanism of Action

The mechanism by which ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate with structurally related compounds:

Compound Name Core Structure Substituents Key Reactivity/Applications
This compound Cyclobutane 1-(SCH₃), 3-(CH₂=C), COOEt Annulation reactions (e.g., [4+2] cyclocondensation for pyrimidine derivatives) .
Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate () Pyrimidine 2-(SCH₃), 4-(OH), 5-(COOEt) Synthesis via S-methylisothiourea; used in agrochemicals/pharmaceuticals .
Methyl (1S,2S,3R)-3-(3-methoxyphenyl)-2-phenylcyclobutane-1-carboxylate () Cyclobutane 1-(COOMe), 2-(Ph), 3-(3-MeO-Ph) Photocycloaddition studies; stereochemical analysis .
(1S)-1-{[3-(Methylsulfanyl)phenyl]carbamoyl}ethyl cyclobutanecarboxylate () Cyclobutane 1-(COOEt), carbamoyl linkage to 3-(SCH₃)Ph Ionization potential studied via quantum chemical computations (pharmacokinetic modeling) .

Reactivity and Functional Group Analysis

  • Cyclobutane vs. Pyrimidine Rings : The cyclobutane core in the target compound introduces ring strain (~110° bond angles), enhancing susceptibility to ring-opening or expansion reactions compared to the aromatic pyrimidine ring in ’s compound, which is more thermally stable .
  • Methylidene (CH₂=C) Group : The conjugated double bond at position 3 facilitates Diels-Alder-like cycloadditions, unlike saturated cyclobutane derivatives (e.g., ’s compound), which primarily undergo stereospecific substitutions .
  • Methylsulfanyl (SCH₃) vs. Hydroxyl (OH) : The SCH₃ group in the target compound acts as a soft nucleophile, enabling alkylation (e.g., with methyl iodide, as in ) or oxidation to sulfoxides. In contrast, the hydroxyl group in ’s pyrimidine derivative participates in hydrogen bonding and acidity-driven reactions .

Electronic and Steric Effects

  • Electron-Donating Substituents : The methylsulfanyl group donates electron density via resonance (+M effect), stabilizing adjacent carbocations and directing electrophilic attacks. This contrasts with carbamoyl or methoxy groups (e.g., ), which exhibit stronger polar effects .
  • Steric Hindrance : The methylidene group introduces minimal steric bulk compared to bulky substituents like phenyl rings in ’s compound, allowing for faster reaction kinetics in annulation processes .

Biological Activity

Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, including cytotoxicity, antimicrobial activity, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₈H₁₂O₂S
  • CAS Number : 40896-96-6
  • IUPAC Name : this compound

The compound features a cyclobutane ring with a methylsulfanyl group, contributing to its unique reactivity and biological interactions.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC₅₀ (µM)Reference
A549 (Lung cancer)<10
A375 (Melanoma)5.7
Hela (Cervical cancer)Not active
K562 (Leukemia)% Inhibition: 25.1%

The compound showed selective cytotoxicity, particularly against A375 and A549 cell lines, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness in inhibiting growth. The following table summarizes its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound may involve multiple mechanisms. It is hypothesized that the methylsulfanyl group plays a critical role in its interaction with biological targets, potentially influencing cellular pathways related to apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Treatment : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested for their effectiveness against resistant strains of bacteria. The results showed promising outcomes, with significant inhibition of bacterial growth in vitro.

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